1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of similar compounds often involves various synthetic routes . For example, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one” would depend on its specific structure. Imidazole, for example, is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Heterocycles and Fungicidal Activity
The synthesis of S,N-containing heterocycles using a similar compound, 2-(1,5,3-dithiazepan-3-yl)ethanol, has been demonstrated. These synthesized compounds show fungicidal properties against plant pathogens and microscopic fungi (Akhmetova et al., 2014).
Bis-Triazole Bridged Coordination Polymers
Research involving bis(triazole) ligands, such as 1,2-bis(1,2,4-triazol-1-yl)ethane, has led to the development of coordination polymers with diverse structural properties. These polymers have potential applications in materials science (Tian et al., 2012).
Photoremovable Protecting Groups
1-Oxoindan-2-yl and 1,3-dioxoindan-2-yl carboxylic acid esters, which are structurally related to the compound , have been used as photoremovable protecting groups. This application is particularly relevant in the field of photochemistry (Literák et al., 2008).
Crystal Engineering and Molecular Structures
Crystal Engineering with Protonated Benzimidazole
The protonated benzimidazole group, similar in structure to the compound , has been used as a synthon in crystal engineering, demonstrating its utility in constructing complex crystal lattices (Matthews et al., 2003).
Synthesis of Flexible Bis-Triazole Derivatives
The synthesis of flexible bis-triazole derivatives, which are structurally analogous to 1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one, has been explored for potential applications in coordination chemistry and material science (Bekircan & Bektaş, 2006).
Consecutive Three-Component Oxazole Synthesis
A method for synthesizing 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones has been developed, showcasing the potential of compounds with similar structural motifs in organic synthesis (Merkul & Müller, 2006).
Applications in Pharmacology and Drug Development
- Enantioselectivity in Pharmacological Applications: Research on compounds like 1-(benzofuran-2-yl)-1-(1-H-imidaz-1-yl) alkanes, which share structural similarities with the compound , has revealed insights into their enantioselectivity and potential as inhibitors in pharmacological applications (Khodarahmi et al., 1998).
Future Directions
Mechanism of Action
Target of Action
The compound belongs to the class of oxazoles, which are heterocyclic compounds containing an oxazole ring. Oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor activities .
Mode of Action
The exact nature of these interactions would depend on the specific structure and properties of the compound .
Biochemical Pathways
For example, some oxazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the pathways these proteins are involved in .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Some oxazole derivatives have been found to induce cell death in cancer cells, while others have anti-inflammatory effects by reducing the production of inflammatory cytokines .
Biochemical Analysis
Biochemical Properties
1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, this compound can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cellular health and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular processes such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation products can also have biological activity, which needs to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic effects, including liver damage and oxidative stress. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can undergo various biotransformation reactions, including oxidation and conjugation, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s lipophilic nature allows it to accumulate in certain tissues, influencing its overall distribution and bioavailability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding its subcellular localization helps elucidate its precise mechanisms of action.
Properties
IUPAC Name |
1-(2-propan-2-yl-1,3-oxazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5(2)8-9-7(4-11-8)6(3)10/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOYKZNCQDQAPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CO1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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